

Anticancer activity of functionalized thiazole compounds.

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Compound of Interest

Compound Name: Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 136204-59-6

Cat. No.: B1396638

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Executive Summary

Functionalized thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, capable of diverse biological interactions ranging from kinase inhibition (EGFR, VEGFR) to cytoskeletal disruption (tubulin polymerization).[1] This Application Note provides a comprehensive technical framework for the design, synthesis, and biological validation of thiazole-based anticancer candidates. Unlike generic protocols, this guide addresses specific challenges associated with thiazole chemistry—solubility, regioselectivity, and multi-target deconvolution—providing researchers with a robust roadmap from bench to data interpretation.

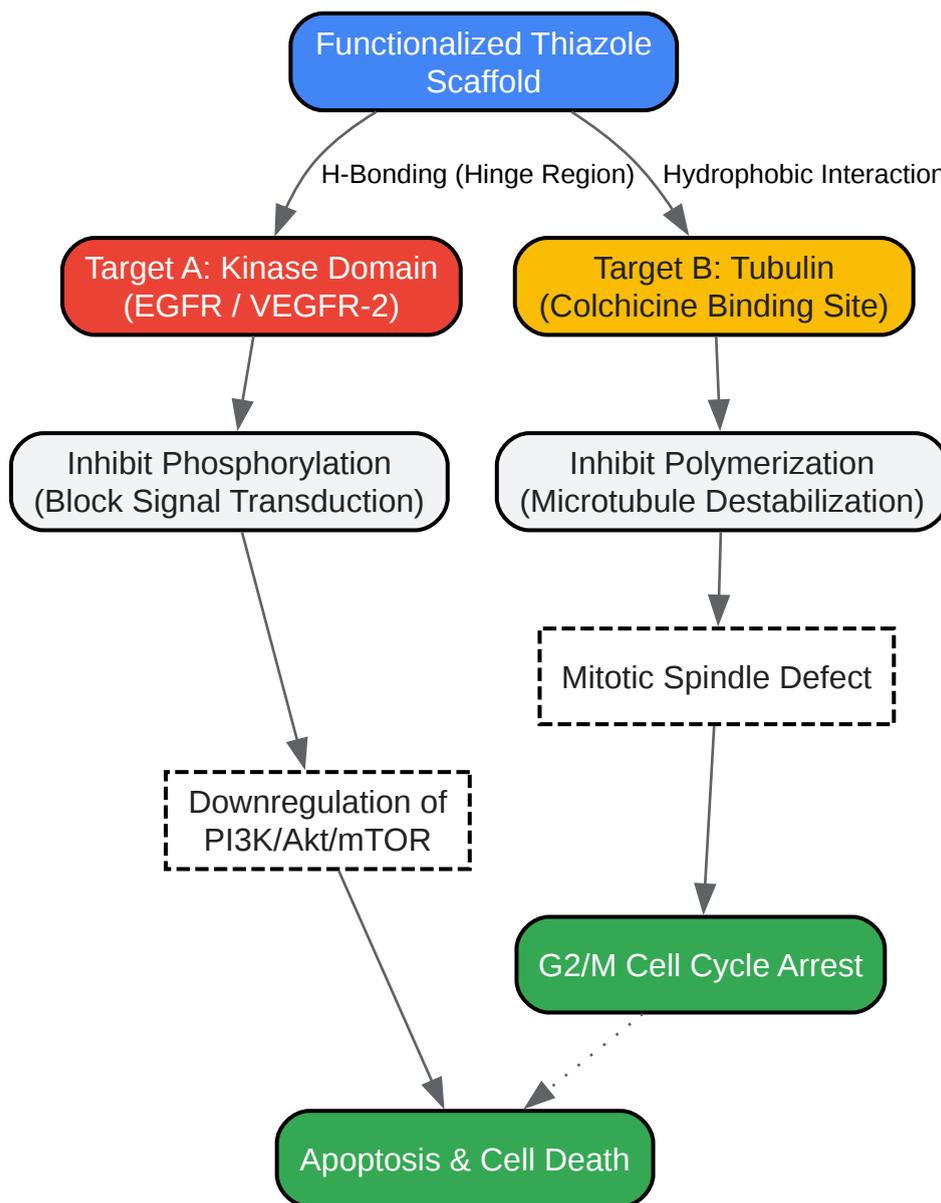
Strategic Design & Mechanism of Action

The anticancer efficacy of thiazole compounds often stems from two distinct primary mechanisms, dictated by their substitution patterns:

- **Kinase Inhibition:** 2-aminothiazoles often mimic the ATP-binding motif, fitting into the hinge region of kinases like EGFR or VEGFR-2.
- **Tubulin Destabilization:** Thiazole-fused systems (e.g., thiazole-naphthalene) bind to the colchicine site of tubulin, preventing polymerization and causing G2/M cell cycle arrest.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of thiazole scaffolds and the downstream cellular effects.



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Figure 1: Dual mechanistic pathways of thiazole derivatives targeting Kinases (EGFR) and Cytoskeleton (Tubulin).

Structure-Activity Relationship (SAR) Insights

Effective design requires precise functionalization. The table below synthesizes current literature on high-potency modifications.

Position on Thiazole Ring	Functional Group	Effect on Activity	Mechanistic Rationale
C-2 (Amine/Hydrazone)	-NH-CO-R (Amide)	Increases	Acts as a hydrogen bond donor/acceptor in the kinase hinge region [1].
C-2 (Linker)	Hydrazone (-CH=N-NH-)	Increases	Improves flexibility and binding affinity to the colchicine site on tubulin [2].
C-4 (Phenyl Ring)	4-F, 4-Cl, 4-CF ₃	Increases	Electron-withdrawing groups enhance lipophilicity and metabolic stability [3].
C-4 (Phenyl Ring)	3,4,5-trimethoxy	Critical	Mimics the trimethoxyphenyl ring of Combretastatin A-4 (tubulin targeting) [4].
C-5	Halogen / Methyl	Variable	Steric bulk here can lock conformation but may hinder binding if too large.

Protocol 1: Synthesis via Hantzsch Condensation

Standardizing the creation of the thiazole core.

Principle: The condensation of an

-haloketone with a thioamide or thiosemicarbazone is the most robust method (Hantzsch Synthesis).

Workflow:

- Reagents: Dissolve 1.0 eq of thiosemicarbazone/thioamide in absolute ethanol (EtOH).
- Addition: Add 1.1 eq of

-bromoacetophenone derivative.
- Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid or fused sodium acetate to buffer the HBr generated.
- Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
- Workup: Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.
- Neutralization: Pour into crushed ice/water and neutralize with 10% NaHCO₃ to release the free base. Filter and recrystallize from EtOH/DMF.

Expert Insight:

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Common Pitfall: Incomplete cyclization often occurs if the reaction is too acidic. Neutralization with NaHCO₃ is critical not just for isolation, but to ensure the "free base" form is used for biological assays; the salt form may have falsely high solubility but poor membrane permeability.

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

Optimized for Thiazole Solubility.

Objective: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, A549, HepG2).

Materials:

- MTT Reagent (5 mg/mL in PBS).
- Solvent: DMSO (Dimethyl sulfoxide).
- Cell Lines: A549 (Lung), MCF-7 (Breast).[3]

Step-by-Step Protocol:

- Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
- Compound Preparation (Critical):
 - Thiazoles are often hydrophobic. Prepare a 10 mM stock in 100% DMSO.
 - Perform serial dilutions in culture medium. Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.
 - Self-Validation: Include a "Vehicle Control" (0.5% DMSO only) to normalize data.
- Treatment: Add 100 µL of diluted compounds (0.1 µM – 100 µM) to wells. Incubate for 48h.
- Development:
 - Add 10 µL MTT reagent. Incubate 4h (purple formazan crystals form).
 - Remove media carefully (do not disturb crystals).
 - Dissolve crystals in 100 µL DMSO.
- Measurement: Read absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability:

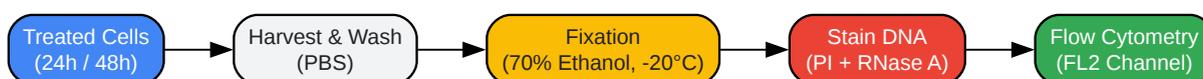
Plot Log(Concentration) vs. % Viability using non-linear regression to determine IC₅₀.

Protocol 3: Mechanism Deconvolution (Flow Cytometry)

Distinguishing between Apoptosis and Cell Cycle Arrest.

Rationale: If the thiazole targets tubulin, cells will accumulate in the G2/M phase. If it acts via pure kinase inhibition/signaling, G0/G1 arrest or direct apoptosis (Sub-G1) is more likely.

Workflow Diagram:



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Figure 2: Workflow for Cell Cycle Analysis using Propidium Iodide (PI).

Protocol Steps:

- Treatment: Treat cells with the IC₅₀ concentration of the thiazole derivative for 24h.
- Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C. Why? Ethanol permeabilizes the membrane, allowing dye entry.
- Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark. Why? RNase removes RNA so PI stains only DNA.
- Analysis: Measure fluorescence intensity.
 - G2/M Peak: Indicates Tubulin inhibition [5].[4]
 - Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

Protocol 4: Target Validation (Kinase Assay)

Confirming EGFR/VEGFR Inhibition.

Method: ADP-Glo™ or Z'-LYTE™ Kinase Assay (FRET-based).

- Enzyme Mix: Prepare EGFR or VEGFR-2 kinase solution in assay buffer (HEPES, MgCl₂, MnCl₂, DTT).
- Inhibitor: Add thiazole derivative (serial dilutions). Incubate 10 min.
- Substrate: Add ATP and Poly(Glu,Tyr) substrate. Incubate 1 hour at Room Temp.
- Detection: Add reagent to deplete remaining ATP and convert ADP to light (Luciferase).
- Result: Luminescence is inversely proportional to kinase activity.
 - High Luminescence = High ADP = High Kinase Activity (No Inhibition).
 - Low Luminescence = Low ADP = Potent Inhibition.

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